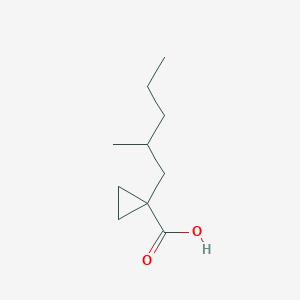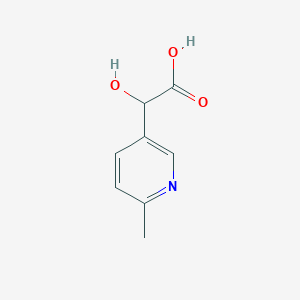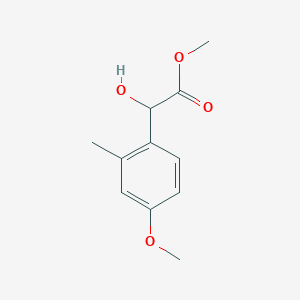
4-(1-Methylindolin-5-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylindolin-5-yl)butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals.
准备方法
The synthesis of 4-(1-Methylindolin-5-yl)butanoic acid typically involves several steps, starting from readily available precursors. One common method involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by a series of reactions to introduce the butanoic acid moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of specific catalysts and reaction conditions to improve yield and purity .
化学反应分析
4-(1-Methylindolin-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(1-Methylindolin-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(1-Methylindolin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with cellular proteins involved in signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
4-(1-Methylindolin-5-yl)butanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique structure, which combines the indole ring with a butanoic acid moiety, potentially offering distinct biological activities and applications .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
4-(1-methyl-2,3-dihydroindol-5-yl)butanoic acid |
InChI |
InChI=1S/C13H17NO2/c1-14-8-7-11-9-10(5-6-12(11)14)3-2-4-13(15)16/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) |
InChI 键 |
RZESDHRCTWDDQN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C1C=CC(=C2)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


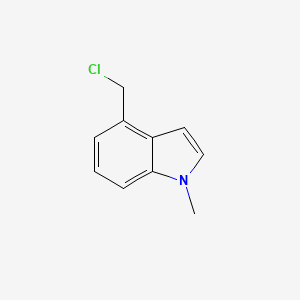
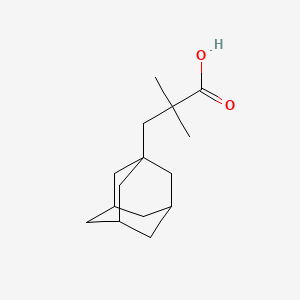

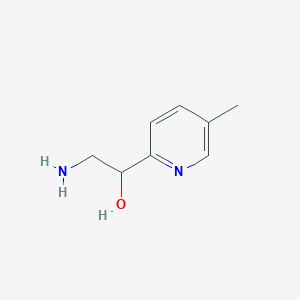
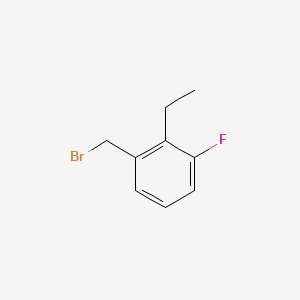
![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
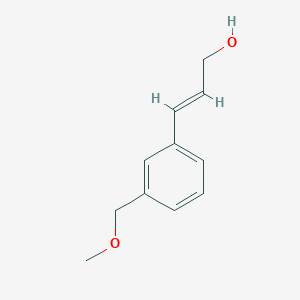
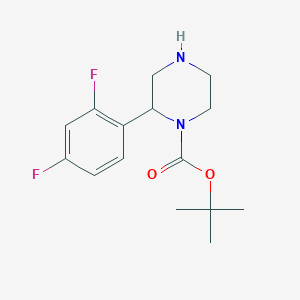
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
